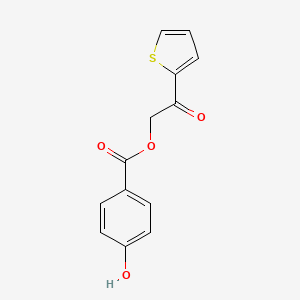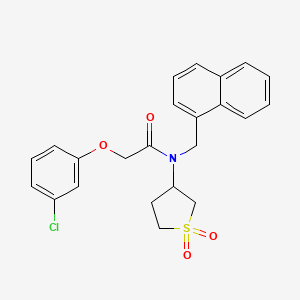
2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:
Formation of the 3-chlorophenoxy group: This can be achieved by reacting 3-chlorophenol with an appropriate halogenating agent, such as thionyl chloride, to form 3-chlorophenyl chloride.
Synthesis of the tetrahydrothiophene-1,1-dioxide group: This involves the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form tetrahydrothiophene-1,1-dioxide.
Coupling reactions: The 3-chlorophenoxy group and the tetrahydrothiophene-1,1-dioxide group are then coupled with naphthalen-1-ylmethylamine through a series of nucleophilic substitution and acylation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene-1,1-dioxide group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural complexity suggests it could interact with various biological targets.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The compound’s multiple functional groups could enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its molecular targets, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-chlorophenoxy)-N-(tetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide: Lacks the dioxidotetrahydrothiophene group.
2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(phenylmethyl)acetamide: Has a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The presence of the 1,1-dioxidotetrahydrothiophene group and the naphthalen-1-ylmethyl group in 2-(3-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide distinguishes it from similar compounds. These groups contribute to its unique chemical properties and potential biological activities, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C23H22ClNO4S |
|---|---|
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C23H22ClNO4S/c24-19-8-4-9-21(13-19)29-15-23(26)25(20-11-12-30(27,28)16-20)14-18-7-3-6-17-5-1-2-10-22(17)18/h1-10,13,20H,11-12,14-16H2 |
Clé InChI |
MAKDEGPFAXKMID-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


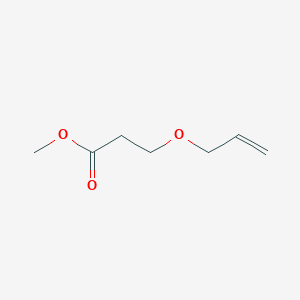
![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

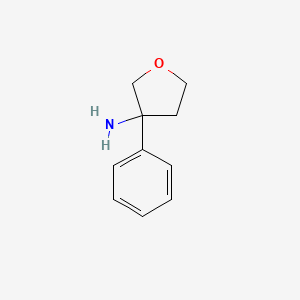
![Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride](/img/structure/B12116756.png)
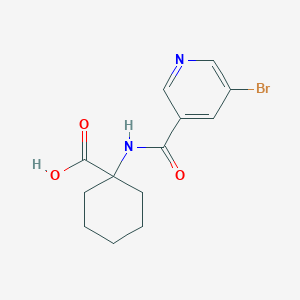
![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)


